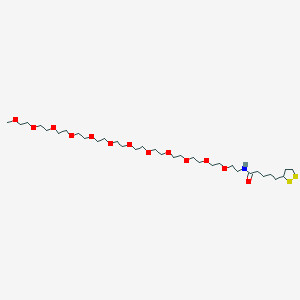

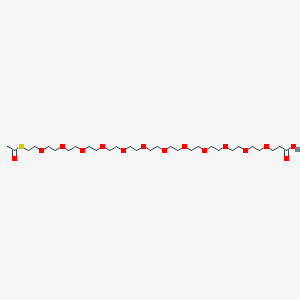

m-PEG12-Lipoamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-PEG12-Lipoamide, also known as methoxypoly(ethylene glycol) 12-lipoamide, is a biocompatible nanomaterial. It has a lipoic acid group linked to a single molecular weight methoxy-terminated dPEG® spacer arm . The lipoic acid group readily forms stable dative bonds with metals such as gold . The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules .

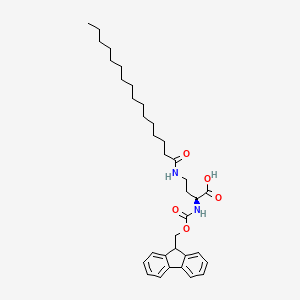

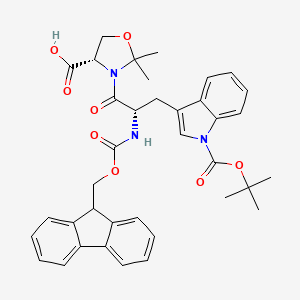

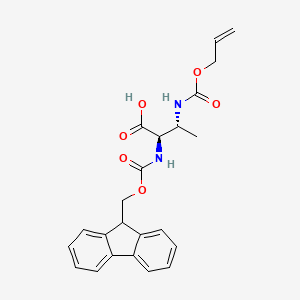

Molecular Structure Analysis

The empirical formula for this compound is C33H65NO13S2 . It has a molecular weight of 748.00 .

Physical and Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It has a molecular weight of 748.00 . It’s a monofunctional reagent type, with gold reactive reactivity . It’s typically stored at -20°C .

Future Directions

Mechanism of Action

Target of Action

m-PEG12-Lipoamide is a medium-length (46 atoms), amphiphilic, methyl-terminated, monodisperse PEG product functionalized with lipoic acid . It is designed to modify metal surfaces such as gold or silver . The primary targets of this compound are these metal surfaces, where it forms stable dative bonds .

Mode of Action

The lipoic acid group in this compound readily forms stable dative bonds with metals such as gold . This interaction results in the modification of the metal surface, creating a hydrophilic layer that can reduce non-specific protein binding .

Pharmacokinetics

The hydrophilic nature of the compound, imparted by the peg spacer, is likely to influence its bioavailability by increasing its solubility in aqueous media .

Result of Action

The primary result of this compound’s action is the modification of metal surfaces, which leads to a reduction in non-specific protein binding . This can have significant implications in various fields, including biomedical research and the development of medical devices.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment could potentially interfere with its ability to form stable dative bonds with metal surfaces. Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

m-PEG12-Lipoamide interacts with various biomolecules due to its lipoic acid group. The lipoic acid group readily forms stable dative bonds with metals such as gold . This property allows this compound to interact with enzymes and proteins that have metal ions in their active sites.

Cellular Effects

The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules . As surface modification reagents, these this compound products reduce non-specific binding to modified surfaces . This can influence cell function by reducing unwanted interactions and improving the specificity of cellular processes.

Molecular Mechanism

The mechanism of action of this compound is primarily through its ability to form stable dative bonds with metals . This allows it to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Its ability to form stable dative bonds with metals suggests that it may interact with enzymes or cofactors in metal-dependent metabolic pathways .

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65NO13S2/c1-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-34-33(35)5-3-2-4-32-6-31-48-49-32/h32H,2-31H2,1H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTUJGAYCNMFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65NO13S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)